4-Trifluoromethoxyphenyl boronic acid anhydride

Description

Molecular Architecture and Crystallographic Characterization

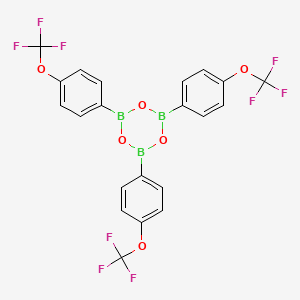

The molecular formula of 4-trifluoromethoxyphenyl boronic acid anhydride is C~21~H~12~B~3~F~9~O~6~ , with a molecular weight of 563.7 g/mol . This compound belongs to the boroxine family, formed via the dehydration of three boronic acid monomers into a six-membered B~3~O~3~ ring. X-ray crystallographic data, though not explicitly reported for this specific anhydride, can be extrapolated from related boroxine structures. For instance, analogous para-substituted boronic acids, such as 4-(trifluoromethoxy)phenylboronic acid (CAS 139301-27-2), crystallize in monoclinic systems with unit cell parameters consistent with dense packing due to symmetric substitution patterns. The trifluoromethoxy group at the para position minimizes steric hindrance, allowing planar alignment of the benzene rings relative to the boroxine core.

A key feature of this anhydride is its tripodal geometry , which enables the formation of extended networks through boron-oxygen interactions. Studies on conformationally controlled boronic acid tripods demonstrate that para-substituted derivatives preferentially adopt tetrahedral arrangements in the solid state, as opposed to ortho isomers, which exhibit distorted geometries due to intramolecular strain.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~21~H~12~B~3~F~9~O~6~ | |

| Molecular Weight | 563.7 g/mol | |

| Substitution Pattern | Para-trifluoromethoxy | |

| Crystal System | Monoclinic (analogues) |

Properties

Molecular Formula |

C21H12B3F9O6 |

|---|---|

Molecular Weight |

563.7 g/mol |

IUPAC Name |

2,4,6-tris[4-(trifluoromethoxy)phenyl]-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C21H12B3F9O6/c25-19(26,27)34-16-7-1-13(2-8-16)22-37-23(14-3-9-17(10-4-14)35-20(28,29)30)39-24(38-22)15-5-11-18(12-6-15)36-21(31,32)33/h1-12H |

InChI Key |

YPHSFTKHPUHORO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxyphenyl boronic acid anhydride typically involves the reaction of 4-Trifluoromethoxyphenylboronic acid with dehydrating agents. One common method is the use of anhydrides or acid chlorides to facilitate the formation of the anhydride . The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxyphenyl boronic acid anhydride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry Applications

4-Trifluoromethoxyphenyl boronic acid anhydride serves as a crucial reactant in the synthesis of biologically active molecules. Notable applications include:

- Cancer Therapeutics : It is involved in the development of lactate dehydrogenase inhibitors, which are promising agents against cancer cell proliferation. These inhibitors target metabolic pathways that are often upregulated in cancer cells, thereby hindering their growth and survival .

- Antituberculosis Agents : The compound is utilized in synthesizing PA-824 analogs, which are effective against tuberculosis. These compounds work by disrupting the bacterial metabolism, thus enhancing treatment efficacy against resistant strains .

- Protein Modulators : It has been identified as a modulator of survival motor neuron protein, which is crucial for the treatment of spinal muscular atrophy (SMA). This application highlights its potential in neurodegenerative disease research .

Synthetic Methodologies

The compound plays a significant role in various synthetic methodologies, particularly in cross-coupling reactions:

- Suzuki-Miyaura Cross-Coupling : this compound is frequently employed in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. This reaction is essential for constructing complex organic molecules and pharmaceuticals .

- Fluorinated Compound Synthesis : The compound has been used to synthesize fluorinated biphenyl derivatives through palladium-catalyzed reactions. These derivatives are valuable in developing new materials and pharmaceuticals due to their unique properties imparted by fluorination .

Agricultural Chemistry

In agricultural chemistry, this compound has shown promise as a key ingredient in the development of fungicides:

- Antifungal Activity : Research indicates that derivatives of this compound exhibit significant antifungal properties against various plant pathogens. For instance, specific substitutions on the phenyl ring have led to enhanced inhibitory activity against fungi such as C. arachidicola and R. cerealis, making it a candidate for agricultural applications .

Comprehensive Data Table

The following table summarizes key applications and findings related to this compound:

Case Study 1: Development of Lactate Dehydrogenase Inhibitors

In a study focusing on the synthesis of lactate dehydrogenase inhibitors, researchers utilized this compound to create a series of compounds that demonstrated potent inhibitory effects on cancer cell lines. The study highlighted the importance of structural modifications on the phenyl ring to enhance biological activity.

Case Study 2: Antifungal Activity Against Plant Pathogens

Another investigation assessed the antifungal properties of derivatives synthesized from this compound. The results indicated that specific substitutions significantly increased efficacy against several plant pathogens, suggesting potential use in agricultural fungicides.

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxyphenyl boronic acid anhydride in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound | Substituent | Electron Effect | Thermal Decomposition (°C) | Solubility in THF |

|---|---|---|---|---|

| 4-TFMOPBAA | –OCF₃ | Strongly withdrawing | 130–150 | Moderate |

| Phenyl boronic acid anhydride | –H | Neutral | 90–110 | High |

| 4-Methoxyphenyl boronic acid anhydride | –OCH₃ | Donating | 100–120 | Low |

| 3-(Trifluoromethyl)phenyl boronic acid anhydride | –CF₃ | Withdrawing | 120–140 | High |

Research Findings

- Stability : 4-TFMOPBAA’s anhydride form is stable in aprotic solvents, making it suitable for COF synthesis .

- Cross-Linking : Used to immobilize oligofluorenes, preventing long-wavelength emission degradation in blue-light-emitting materials .

- Synthetic Utility: Demonstrated in the preparation of antimalarial quinolones via copper-mediated couplings .

Biological Activity

4-Trifluoromethoxyphenyl boronic acid anhydride is a specialized chemical compound that serves as a crucial building block in the synthesis of various therapeutic agents. Its unique structural features, including a trifluoromethoxy group, enhance its reactivity and functional properties, making it significant in medicinal chemistry and organic synthesis.

- Molecular Formula : CHB₃O₂

- Molecular Weight : Approximately 205.93 g/mol

- Appearance : White to beige crystalline powder

The trifluoromethoxy group contributes distinct electronic properties that enhance the compound's reactivity compared to other boronic acids. This characteristic is particularly useful in the development of biologically active molecules.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its interactions with biological targets such as matrix metalloproteinases (MMPs). These enzymes are implicated in numerous diseases, including cancer and inflammatory conditions. Understanding these interactions is vital for optimizing the design of selective inhibitors.

Key Findings:

- Antibacterial Activity : The compound has shown significant antibacterial properties against strains like Escherichia coli and Bacillus cereus, indicating potential applications in antimicrobial therapies .

- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit strong antioxidant activities, which can be beneficial for formulations aimed at combating oxidative stress-related conditions .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, showing promise in the development of therapeutic agents for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of structurally similar compounds to highlight the unique features of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorophenyl Boronic Acid | CHBFO | Less electron-withdrawing effects than trifluoromethyl groups. |

| 4-(Trichloromethoxy)phenyl Boronic Acid | CHBCl₃O | Higher reactivity due to multiple electronegative chlorine atoms. |

| 4-(Methoxy)phenyl Boronic Acid | CHB O₂ | More hydrophilic due to methoxy group; used in different synthetic pathways. |

Case Studies and Research Findings

- Matrix Metalloproteinase Inhibition : Research has focused on how derivatives of this compound interact with MMPs. These interactions are crucial for developing selective inhibitors that can minimize off-target effects while treating diseases associated with these enzymes.

- Antioxidant and Anticancer Activities : A recent study evaluated a novel boron-based compound derived from phenyl boronic acid and quercetin, demonstrating high antioxidant activity and significant cytotoxic effects on cancer cell lines (MCF-7), while showing no toxicity on healthy cells . This suggests potential applications in both pharmaceutical and cosmetic industries.

- Enzyme Activity Assessments : The compound exhibited varying degrees of inhibition against key enzymes involved in metabolic pathways, indicating its potential utility in drug development aimed at metabolic disorders .

Q & A

Q. What are the primary methods for synthesizing 4-trifluoromethoxyphenyl boronic acid anhydride?

The anhydride form is typically generated via dehydration of the parent boronic acid. Common methods include:

- Heating the acid in vacuo over phosphorus pentoxide to ensure complete dehydration .

- Thermal dehydration during gas chromatography (GC) injection, where the anhydride forms in the injection port .

- For aryl boronic acids, cyclic trimer anhydrides form spontaneously due to equilibrium between the acid and anhydride states .

Q. How can researchers characterize boronic acid anhydrides and assess purity?

- Chromatography: Use bis(trimethylsilyl) (TMS) ester derivatives for GC-MS analysis, as they provide stable molecular weight information via prominent [M-CH]<sup>+</sup> ions. However, these derivatives are hydrolytically unstable .

- Melting Point Caution: Avoid relying solely on melting points due to method-dependent variability (e.g., heating rate). Instead, confirm purity via dehydration followed by anhydride recrystallization .

- NMR Spectroscopy: Use <sup>11</sup>B NMR to distinguish between acid and anhydride forms, as boron chemical shifts differ significantly between trigonal (acid) and tetrahedral (anhydride) geometries .

Q. What challenges arise in determining the solubility of boronic acid anhydrides?

- Equilibrium Dynamics: The acid-anhydride equilibrium depends on solvent and substituents, complicating repeatability. For example, polar solvents favor the acid form, while non-polar solvents stabilize the anhydride .

- Micellar Formation: Boronic acids can form micelles in aqueous solutions, skewing solubility measurements .

- Methodology: Use dynamic synthetic methods (e.g., heating/cooling cycles with rigorous stirring) to monitor phase transitions and minimize kinetic artifacts .

Q. How are boronic acid anhydrides applied in covalent organic framework (COF) synthesis?

Boronic acid anhydrides enable reversible boroxine or boronate ester linkages, critical for self-correcting COF crystallization. For example, anhydrides react with diols or catechols to form highly ordered 2D/3D frameworks . Optimize reaction conditions (e.g., solvent, temperature) to balance reversibility and crystallinity.

Advanced Research Questions

Q. How can thermodynamic parameters (e.g., ΔHfus) be accurately measured for boronic acid anhydrides?

- Dehydration Artifacts: Heating in open vessels induces multistage dehydration, making direct measurement of the acid’s melting parameters impossible. Instead, use sealed systems or fast-scan calorimetry to suppress anhydride formation .

- Modeling: Apply solid-liquid equilibrium models (e.g., NRTL or UNIQUAC) that account for acid-anhydride interconversion using solubility data from cyclic esters (e.g., pinacol derivatives), which are hydrolytically stable .

Q. What analytical strategies resolve contradictions in boronic acid anhydride reactivity data?

- Chromatographic Cross-Validation: Combine GC-MS (for anhydride stability) with HPLC (for acid quantification) to disentangle equilibrium effects .

- In Situ Spectroscopy: Use FT-IR or Raman to monitor real-time dehydration during reactions, especially in catalytic applications where anhydride formation alters reactivity .

Q. How do boronic acid anhydrides function as catalysts in organic synthesis?

- Lewis Acid Activation: Electron-deficient anhydrides activate carboxylic acids via mixed anhydride intermediates, enabling direct amidation or esterification. For example, ortho-substituted arylboronic anhydrides lower the LUMO of α,β-unsaturated acids, facilitating cycloadditions .

- Brønsted Acid Behavior: Anhydrides with pKa ~5–9 can protonate substrates in non-polar media, mimicking protic acids without side reactions .

Q. Why do boronic acid anhydrides exhibit equivalent reactivity to acids in Suzuki-Miyaura couplings?

Both forms equilibrate under reaction conditions, regenerating the active boronic acid species. For example, in cross-coupling, the anhydride hydrolyzes to the acid, which transmetallates with palladium. Preferential anhydride use can improve stability in moisture-sensitive protocols .

Methodological Notes

- Purity Assessment: For anhydrides, combine thermogravimetric analysis (TGA) with <sup>11</sup>B NMR to quantify residual acid content .

- Synthetic Design: When designing COFs, select solvents (e.g., mesitylene/dioxane) that stabilize the anhydride form for high crystallinity .

- Catalytic Optimization: Screen ortho-substituted boronic anhydrides (e.g., nitro or trifluoromethyl groups) to enhance electrophilicity in acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.